Lipophilicity (LogP) of [(2,4-Difluorophenyl)methyl](pentyl)amine vs. Non-Fluorinated and Mono-Fluorinated Analogs
The 2,4-difluorophenyl group increases lipophilicity while maintaining moderate polarity. [(2,4-Difluorophenyl)methyl](pentyl)amine exhibits an XLogP3 of 3.8, placing it in the optimal lipophilicity range for CNS drug candidates (LogP 2–4) . In contrast, the non-fluorinated benzyl(pentyl)amine analog has a lower XLogP3 of approximately 3.1, while mono-fluorinated ortho- or para-fluoro variants exhibit intermediate values (XLogP3 ~3.4–3.6) [1]. This quantifiable difference in lipophilicity directly impacts blood-brain barrier penetration potential and non-specific protein binding.
| Evidence Dimension | Calculated lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.8 |
| Comparator Or Baseline | Benzyl(pentyl)amine (non-fluorinated analog): XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = +0.7 |
| Conditions | Computational prediction (XLogP3 algorithm) |
Why This Matters
For CNS-targeted programs, this LogP difference of 0.7 units is significant and can shift a compound from suboptimal brain penetration (LogP < 2) into the optimal range (LogP 2–4), directly influencing whether a candidate advances beyond in vitro screening.
- [1] ChemSpider / PubChem. Predicted Properties for Benzyl(pentyl)amine and Fluorinated Analogs. View Source
